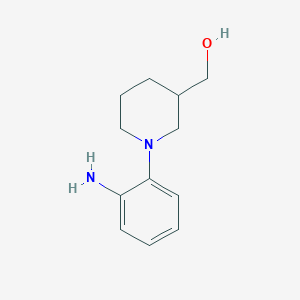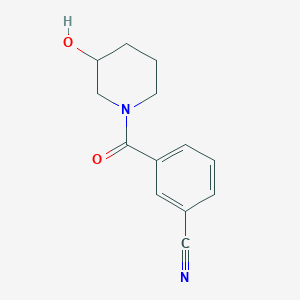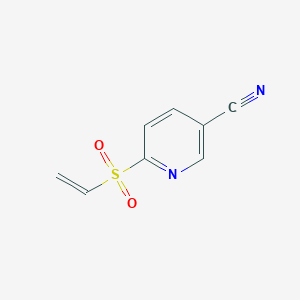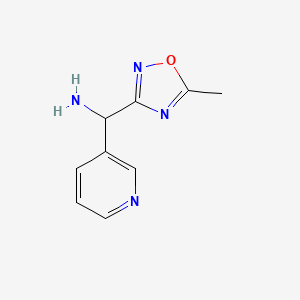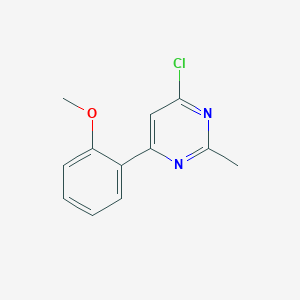
4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine
Übersicht
Beschreibung
4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine (4-Cl-6-MPPM) is an organic compound with a unique chemical structure that has been studied for its potential applications in various scientific fields. It has a wide range of applications from synthesis to drug development and has been used in a variety of laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Process Research
4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine is a derivative of pyrimidine, a crucial structure in organic chemistry and pharmaceuticals. It's related to compounds like 4,6-Dichloro-2-methylpyrimidine, an important intermediate in synthesizing anticancer drugs like dasatinib. The synthesis involves acetamidine hydrochloride and dimethyl malonate, undergoing cyclization and chlorination with phosphorus oxychloride under optimal conditions, yielding significant intermediates for drug development (Guo Lei-ming, 2012).
Antiviral Activity
Some derivatives of the pyrimidine structure, specifically 2,4-diamino-6-hydroxypyrimidines substituted at position 5, show marked antiretroviral activity, especially against retroviruses. These compounds, when alkylated properly, demonstrate significant inhibitory action on the replication of viruses like human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture, highlighting the potential for this class of compounds in antiviral therapy (D. Hocková et al., 2003).
Chemical Reactivity and Molecular Structure Studies
The compound's molecular structure and reactivity have been studied extensively, revealing its potential in various fields including pharmaceuticals. Investigations include FT-IR, FT-Raman, NMR analyses, and theoretical calculations, providing detailed insights into the molecule’s chemical behavior, stability, and interactions. Such studies are crucial for understanding the compound's potential in medicinal chemistry and other applications (S. Aayisha et al., 2019).
Pharmaceutical Precursor Applications
Derivatives of 4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine, such as 4,6-Dihydroxy-2-methylpyrimidine, find extensive applications as precursors in pharmaceuticals, including the synthesis of high-value medicinal products. Advanced process chemistry research has led to the development of economic and efficient production methods for these precursors, highlighting the compound's importance in the pharmaceutical industry (R. Patil et al., 2008).
Eigenschaften
IUPAC Name |
4-chloro-6-(2-methoxyphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-14-10(7-12(13)15-8)9-5-3-4-6-11(9)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNYCANHZZXVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



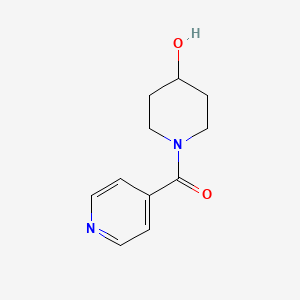


![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
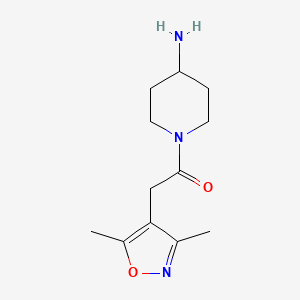
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
